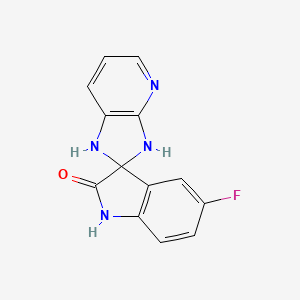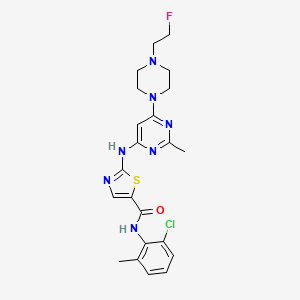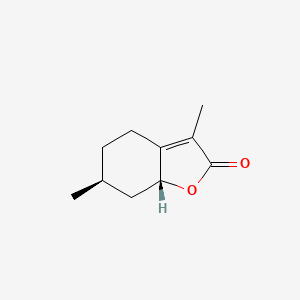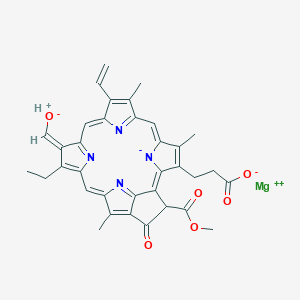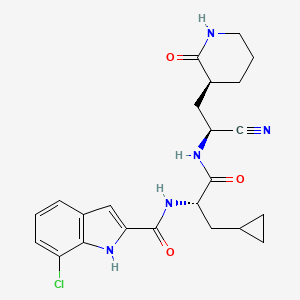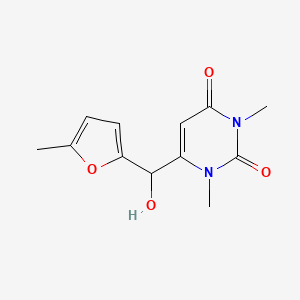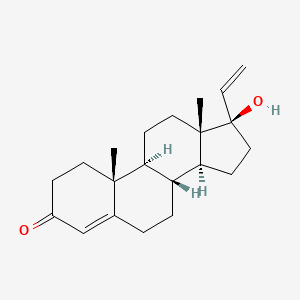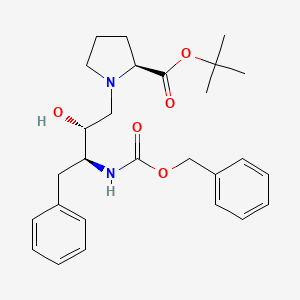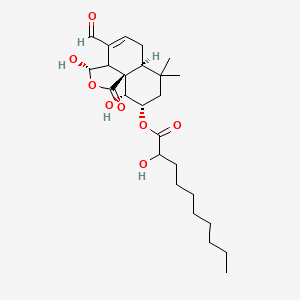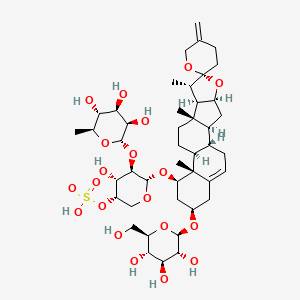
Glycoside J-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycoside J-4 is a compound belonging to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety Glycosides are widely found in nature and have significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycoside J-4 typically involves the coupling of a glycosyl donor and a glycosyl acceptor. The glycosyl donor is a sugar molecule with a suitable leaving group at the anomeric position, while the glycosyl acceptor is a molecule with a nucleophilic hydroxyl group. The reaction is initiated using an activator, often a Lewis acid, which facilitates the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis, which offers high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the transfer of sugar moieties to the acceptor molecules. This method is advantageous due to its mild reaction conditions and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Glycoside J-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Glycoside J-4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Glycoside J-4 involves its interaction with specific molecular targets and pathways. Glycosides typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. For instance, this compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amylose: A polysaccharide composed of α-1,4-linked glucose units.
Amylopectin: A branched polysaccharide with α-1,4 and α-1,6 linkages.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness
Glycoside J-4 is unique due to its specific glycosidic linkage and the nature of its non-carbohydrate moiety. This uniqueness imparts distinct biological activities and potential therapeutic applications that are not observed with other glycosides .
Propriétés
Numéro CAS |
94921-23-0 |
|---|---|
Formule moléculaire |
C44H68O20S |
Poids moléculaire |
949.1 g/mol |
Nom IUPAC |
[(3S,4R,5R,6S)-4-hydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C44H68O20S/c1-18-8-11-44(57-16-18)19(2)30-26(63-44)14-25-23-7-6-21-12-22(59-40-37(52)35(50)32(47)27(15-45)60-40)13-29(43(21,5)24(23)9-10-42(25,30)4)61-41-38(33(48)28(17-56-41)64-65(53,54)55)62-39-36(51)34(49)31(46)20(3)58-39/h6,19-20,22-41,45-52H,1,7-17H2,2-5H3,(H,53,54,55)/t19-,20-,22+,23+,24-,25-,26-,27+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37+,38+,39-,40+,41-,42-,43-,44+/m0/s1 |
Clé InChI |
MOAREQZIZKPJBU-KUCFUSEXSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9 |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




